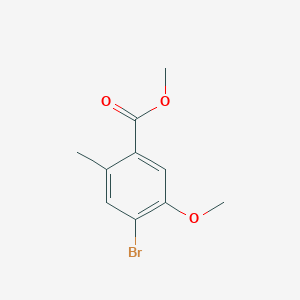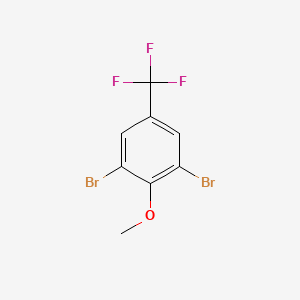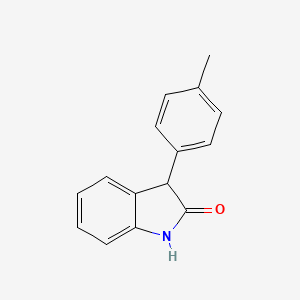
3-(P-Tolyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with a benzene ring and a pyrrole ring, making it a versatile scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with isatin under acidic conditions, leading to the formation of the indole ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to construct the indole core .
Industrial Production Methods
Industrial production of this compound often employs high-yield synthetic routes that minimize byproducts. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient large-scale production .
化学反応の分析
Types of Reactions
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indoles, hydroxylated derivatives, and various functionalized indole compounds .
科学的研究の応用
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes and pigments.
作用機序
The mechanism of action of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. For example, it can act as an inhibitor of certain kinases, affecting cell signaling and proliferation .
類似化合物との比較
Similar Compounds
1,3-Dihydro-2H-indol-2-one: Lacks the 4-methylphenyl group, resulting in different biological activity.
2,3-Dihydro-1H-indole: Has a different ring structure, leading to varied chemical properties.
4-Methylindole: Similar in structure but lacks the carbonyl group, affecting its reactivity.
Uniqueness
1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17) |
InChIキー |
MPBGHXZRLFEUGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)

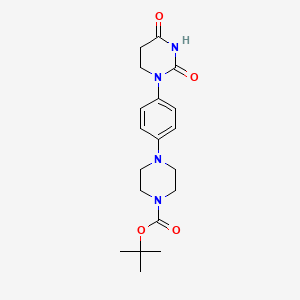

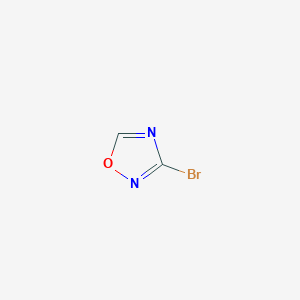
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

![[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
